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molecular formula C8H17N3O B8415249 4-Piperazin-1-yl-pyrrolidin-3-ol

4-Piperazin-1-yl-pyrrolidin-3-ol

Cat. No. B8415249
M. Wt: 171.24 g/mol
InChI Key: XCQKGRUMUUYHMJ-UHFFFAOYSA-N
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Patent
US07635698B2

Procedure details

3,4-Epoxypyrrolidine carbamate Wang resin (0.15 g, 0.18 mmol) was placed in a glass reaction vessel (4 mL). LiClO4 (57 mg, 3 eq.), N-Boc piperazine (186 mg, 5.5 eq.) and acetonitrile (2 mL) were added. The glass reactor was closed with a screw cap and the reaction mixture was heated at 80° C. for 43 h. The resin was transferred into syringes and washed with acetonitrile: H2O (1:1, 2×), DMF (3×), MeOH (3×), DMF (3×), and CH2Cl2 (5×). The BOC group was removed by treating the resin with 10% methyl sulfide in TFA (2 mL) for 1 hour. This solution was saved and later combined with a cleavage solution. The product was further cleaved from resin by shaking with a solution of TFA:CH2Cl2:H2O (2 mL of 70:30:1.5) for 2.5 h (2×). All the solutions were combined and condensed to afford 170 mg of crude 4-piperazin-1-yl-pyrrolidin-3-ol (bistrifluoroacetate salt, used without purification). The crude 4-piperazin-1-yl-pyrrolidin-3-ol was dissolved in DMF (dry, 2 mL). To this solution was added 4-chloro-benzoyl chloride (46 μL, 0.36 mmol), diisopropyl ethyl amine (620 μL, 3.6 mmol), and DMAP (2 mg). The solution was stirred at RT for 30 minutes, and then separated by preparative LC-MS to yield 16-mg of the title compound as the trifluoroacetate salt. ESIMS ([M+H]+): 448.3 (100).
Name
3,4-Epoxypyrrolidine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
LiClO4
Quantity
57 mg
Type
reactant
Reaction Step Two
Quantity
186 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)N.[O:5]1[CH:10]2[CH:6]1[CH2:7][NH:8][CH2:9]2.C([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)(OC(C)(C)C)=O>C(#N)C>[N:18]1([CH:10]2[CH2:9][NH:8][CH2:7][CH:6]2[OH:5])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1 |f:0.1|

Inputs

Step One
Name
3,4-Epoxypyrrolidine carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(O)=O.O1C2CNCC21
Name
resin
Quantity
0.15 g
Type
reactant
Smiles
Step Two
Name
LiClO4
Quantity
57 mg
Type
reactant
Smiles
Name
Quantity
186 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by shaking with a solution of TFA
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The glass reactor was closed with a screw
CUSTOM
Type
CUSTOM
Details
cap
WASH
Type
WASH
Details
washed with acetonitrile: H2O (1:1, 2×), DMF (3×), MeOH (3×), DMF (3×), and CH2Cl2 (5×)
CUSTOM
Type
CUSTOM
Details
The BOC group was removed
ADDITION
Type
ADDITION
Details
by treating the resin with 10% methyl sulfide in TFA (2 mL) for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1(CCNCC1)C1C(CNC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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